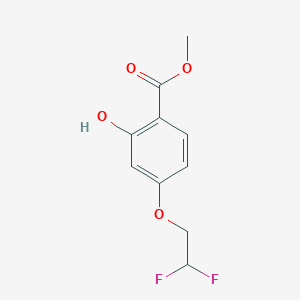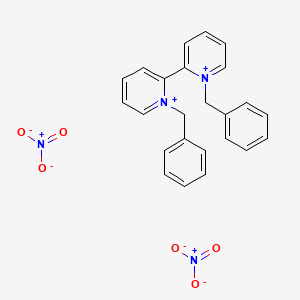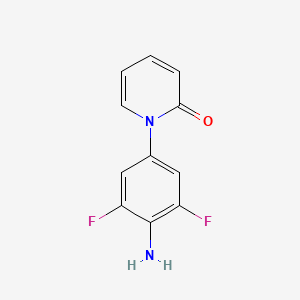![molecular formula C17H12O4 B12534437 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid CAS No. 670269-65-5](/img/structure/B12534437.png)
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two prop-2-yn-1-yloxy groups attached to the naphthalene ring at positions 6 and 7, and a carboxylic acid group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,6,7-triol as the starting material.
Alkylation: The hydroxyl groups at positions 6 and 7 of the naphthalene ring are alkylated using propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene.
Carboxylation: The final step involves the introduction of the carboxylic acid group at position 1 of the naphthalene ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The prop-2-yn-1-yloxy groups can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carboxylic acid groups.
Substitution: Substituted derivatives with various functional groups replacing the prop-2-yn-1-yloxy groups.
科学的研究の応用
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive functional groups.
作用機序
The mechanism of action of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s prop-2-yn-1-yloxy groups can undergo chemical reactions with biological molecules, leading to the formation of covalent bonds and modulation of biological activities. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
6,7-Dihydroxy-1-naphthoic acid: Similar structure but with hydroxyl groups instead of prop-2-yn-1-yloxy groups.
6,7-Dimethoxy-1-naphthoic acid: Similar structure but with methoxy groups instead of prop-2-yn-1-yloxy groups.
6,7-Bis(methoxyethoxy)naphthalene-1-carboxylic acid: Similar structure but with methoxyethoxy groups instead of prop-2-yn-1-yloxy groups.
Uniqueness
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid is unique due to the presence of prop-2-yn-1-yloxy groups, which impart distinct reactivity and potential applications compared to other similar compounds. The combination of these groups with the naphthalene core and carboxylic acid functionality makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
670269-65-5 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC名 |
6,7-bis(prop-2-ynoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H12O4/c1-3-8-20-15-10-12-6-5-7-13(17(18)19)14(12)11-16(15)21-9-4-2/h1-2,5-7,10-11H,8-9H2,(H,18,19) |
InChIキー |
NKENKYITGJFGQG-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=C(C=C2C(=C1)C=CC=C2C(=O)O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




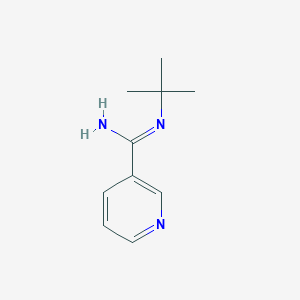
![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)
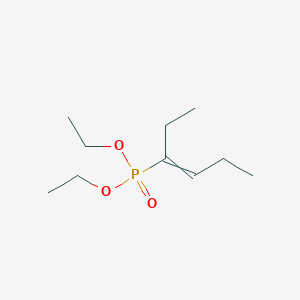
![4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B12534387.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol](/img/structure/B12534390.png)
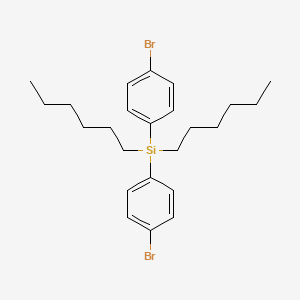

![Methyl 2-[(3-methoxyphenyl)methoxy]benzoate](/img/structure/B12534432.png)
